molecular formula C18H24N4O2S B5187936 N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[(4-hydroxycyclohexyl)amino]pyridine-3-carboxamide

N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[(4-hydroxycyclohexyl)amino]pyridine-3-carboxamide

Cat. No.: B5187936
M. Wt: 360.5 g/mol
InChI Key: JDPXDAIDNJNRLL-UHFFFAOYSA-N
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Description

N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[(4-hydroxycyclohexyl)amino]pyridine-3-carboxamide is a complex organic compound that features a thiazole ring, a pyridine ring, and a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[(4-hydroxycyclohexyl)amino]pyridine-3-carboxamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Ethyl Group: The ethyl group is introduced through alkylation reactions.

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.

    Coupling Reactions: The thiazole and pyridine rings are coupled using appropriate linkers and catalysts.

    Introduction of the Cyclohexyl Group: The cyclohexyl group is introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the pyridine ring, converting it to piperidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the thiazole and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (mCPBA).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted thiazole and pyridine derivatives.

Scientific Research Applications

N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[(4-hydroxycyclohexyl)amino]pyridine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[(4-hydroxycyclohexyl)amino]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-methyl-1,3-thiazol-2-yl)methyl]-6-[(4-hydroxycyclohexyl)amino]pyridine-3-carboxamide
  • N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[(4-hydroxyphenyl)amino]pyridine-3-carboxamide
  • N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[(4-hydroxycyclohexyl)amino]pyridine-2-carboxamide

Uniqueness

N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[(4-hydroxycyclohexyl)amino]pyridine-3-carboxamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[(4-hydroxycyclohexyl)amino]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2S/c1-2-13-11-25-17(22-13)10-20-18(24)12-3-8-16(19-9-12)21-14-4-6-15(23)7-5-14/h3,8-9,11,14-15,23H,2,4-7,10H2,1H3,(H,19,21)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDPXDAIDNJNRLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CSC(=N1)CNC(=O)C2=CN=C(C=C2)NC3CCC(CC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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